2-Bromochlorobenzene-d4
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Overview
Description
2-Bromochlorobenzene-d4 is a deuterium-labeled compound, specifically a stable isotope of 2-Bromochlorobenzene. It is used primarily in scientific research as a tracer for quantitation during the drug development process . The molecular formula of this compound is C6D4BrCl, and it has a molecular weight of 195.48 g/mol .
Preparation Methods
2-Bromochlorobenzene-d4 can be synthesized through the deuteration of 2-Bromochlorobenzene. The process involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the compound. This is typically achieved through a series of chemical reactions that replace the hydrogen atoms with deuterium . The industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving specialized equipment and conditions to ensure high purity and yield .
Chemical Reactions Analysis
2-Bromochlorobenzene-d4 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Bromochlorobenzene-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in gas chromatography and liquid chromatography analysis.
Biology and Medicine: The compound is used as a tracer in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It serves as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Mechanism of Action
The mechanism of action of 2-Bromochlorobenzene-d4 involves its use as a tracer molecule. The deuterium atoms in the compound allow for precise tracking and quantitation in various analytical techniques. This helps in understanding the pharmacokinetics and metabolic pathways of drugs, as well as in the development of new pharmaceuticals .
Comparison with Similar Compounds
2-Bromochlorobenzene-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. Similar compounds include:
2-Bromochlorobenzene: The non-deuterated version, used in similar applications but without the benefits of deuterium labeling.
1-Bromo-2-chlorobenzene: Another isomer with different substitution patterns on the benzene ring.
1-Bromo-3-chlorobenzene: An isomer with the bromine and chlorine atoms in different positions, leading to different chemical properties.
These compounds share similar chemical properties but differ in their specific applications and benefits.
Properties
Molecular Formula |
C6H4BrCl |
---|---|
Molecular Weight |
195.48 g/mol |
IUPAC Name |
1-bromo-2-chloro-3,4,5,6-tetradeuteriobenzene |
InChI |
InChI=1S/C6H4BrCl/c7-5-3-1-2-4-6(5)8/h1-4H/i1D,2D,3D,4D |
InChI Key |
QBELEDRHMPMKHP-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)Br)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)Cl)Br |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.